molecular formula C8H14BrNO B8365277 N-isobutyl-3-bromopyrrolidine-2-one

N-isobutyl-3-bromopyrrolidine-2-one

Cat. No. B8365277
M. Wt: 220.11 g/mol
InChI Key: DQFXPTZULZWNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05925632

Procedure details

4.48 g (14.9 mmol) rac-2,4-Dibromo-N-isobutyl-butyramide were dissolved in 40 ml dichloromethane, then 17.3 ml of 50% sodium hydroxide solution and 0.48 g Dowex 2×10 were added. The mixture was stirred vigorously for 4 h at room temperature. Afterwards the mixture was poured into 50 ml ice/water an the phases were separated. The aqueous phase was extracted thrice with 20 ml dichloromethane, and the combined organic phases were washed once with 20 ml water, once with 20 ml brine and dried over magnesium sulfate. After evaporation of the solvent, the resulting colourless oil was chromatographed or silica gel (0.040-0.063 mm) with ethyl acetate/n-hexane 1:1 as eluent.
Name
rac-2,4-Dibromo-N-isobutyl-butyramide
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:10][CH2:11]Br)[C:3]([NH:5][CH2:6][CH:7]([CH3:9])[CH3:8])=[O:4].[OH-].[Na+]>ClCCl>[Br:1][CH:2]1[CH2:10][CH2:11][N:5]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3]1=[O:4] |f:1.2|

Inputs

Step One
Name
rac-2,4-Dibromo-N-isobutyl-butyramide
Quantity
4.48 g
Type
reactant
Smiles
BrC(C(=O)NCC(C)C)CCBr
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted thrice with 20 ml dichloromethane
WASH
Type
WASH
Details
the combined organic phases were washed once with 20 ml water, once with 20 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the resulting colourless oil was chromatographed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1C(N(CC1)CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.